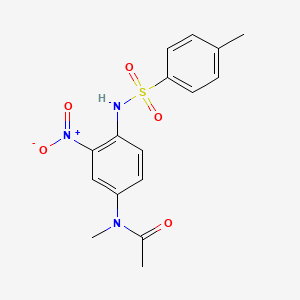

N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide

Description

N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide is a synthetic organic compound characterized by a multifunctional aromatic core. Its structure comprises an acetamide group with an N-methyl substitution, linked to a phenyl ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a 4-methylphenylsulfonamide moiety (-NHSO₂C₆H₄CH₃). Sulfonamide-containing compounds are historically significant in drug discovery (e.g., antimicrobial agents), while nitro groups often influence electronic properties and reactivity .

Properties

IUPAC Name |

N-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-nitrophenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-11-4-7-14(8-5-11)25(23,24)17-15-9-6-13(18(3)12(2)20)10-16(15)19(21)22/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIZBYPZNBZLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N(C)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-31-6 | |

| Record name | N-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)-3-NITROPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide typically involves multiple steps:

Nitration: The initial step often involves the nitration of a suitable aromatic precursor to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Electrophilic Reagents: Halogens, nitrating agents.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: Formation of N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: Formation of N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)amine and acetic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitro and sulfonyl groups can influence the compound’s interaction with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The structural features of the compound can be optimized to enhance its activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism by which N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The target compound’s 4-methylphenylsulfonamide group increases steric bulk and lipophilicity compared to the smaller methylsulfonyl group in .

Physicochemical Properties

Table 2: Inferred Property Comparison

Key Observations :

- The target compound’s sulfonamide group enhances hydrogen-bonding capacity compared to simpler analogs like , likely increasing melting points and reducing solubility in non-polar solvents.

Biological Activity

N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide, also known by its CAS number 10228-05-4, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O5S, with a molecular weight of approximately 377.42 g/mol. The structural characteristics include:

- InChI : InChI=1S/C17H19N3O5S/c1-12-5-8-15(9-6-12)26(24,25)19(4)16-10-7-14(18(3)13(2)21)11-17(16)20(22)23/h5-11H,1-4H3

- InChIKey : HMHBTYNZIUBLEW-UHFFFAOYSA-N

The compound features a nitrophenyl moiety and a sulfonamide group, which are often associated with biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Specifically, it has been evaluated for its efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.50 |

| 7b | Staphylococcus epidermidis | 0.25 | 0.55 |

The compound also demonstrated a reduction in biofilm formation compared to standard antibiotics such as Ciprofloxacin, indicating its potential as an antibiofilm agent .

The biological activity of this compound appears to involve multiple mechanisms:

- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.

- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a DHFR inhibitor with IC50 values between 0.52 and 2.67 μM .

These mechanisms contribute to its effectiveness against bacterial pathogens.

Toxicity Profile

Toxicity assessments indicate that this compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development . The non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

- Combination Therapy : Research indicated that the compound showed synergistic effects when combined with Ciprofloxacin and Ketoconazole, enhancing their antimicrobial efficacy .

- Biofilm Studies : Inhibition of biofilm formation was significantly higher than that achieved with conventional treatments, suggesting its role in preventing chronic infections.

Q & A

Q. What are the common synthetic routes for N-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)-3-nitrophenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with sulfonamide formation followed by acetylation. For example:

- Step 1 : Reacting 4-methylbenzenesulfonyl chloride with a nitroaniline derivative to form the sulfonamide intermediate.

- Step 2 : Acetylation using acetic anhydride under reflux conditions to introduce the methyl-acetamide group. Key reaction parameters include temperature control (70–100°C), solvent selection (e.g., dichloromethane or THF), and catalysts like pyridine for acid scavenging. Purification often employs recrystallization from ethanol or column chromatography .

Q. What spectroscopic techniques are used to confirm the compound’s structure and purity?

- 1H/13C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 10.4–10.6 ppm) and confirms aromatic substituents.

- IR Spectroscopy : Identifies functional groups (S=O stretching at 1332–1160 cm⁻¹, C=O at ~1680 cm⁻¹).

- Mass Spectrometry : Determines molecular weight (e.g., m/z 645 [M⁺] in high-resolution MS) .

- X-ray Crystallography : Resolves 3D structure and validates bond angles/planarity (e.g., nitro group torsion angles: -16.7° to 160.9°) .

Q. How does the compound compare structurally to related acetamide derivatives?

Structural analogs differ in substituent positions and bioactivity:

| Compound | Key Features | Bioactivity |

|---|---|---|

| N-(4-Nitrophenyl)acetamide | Nitro at para position | Moderate antibacterial |

| N-(3-Chloro-4-methylphenyl)acetamide | Chlorine enhances polarity | Stronger enzyme inhibition |

| The presence of the sulfonamide group in the target compound improves solubility and hydrogen-bonding capacity, critical for receptor interactions . |

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software improve structural analysis?

- SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C–H⋯O interactions at 2.5–3.0 Å).

- SHELXS : Solves phase problems via direct methods for twinned crystals.

- Validation : Check R-factor convergence (<5%) and residual electron density maps. For example, intermolecular H-bonding chains along [101] direction were resolved using SHELXL .

Q. What role does the sulfonamide group play in the compound’s biological activity?

The sulfonamide moiety:

- Enhances binding to enzymes (e.g., BCL-2 inhibitors) via hydrogen bonding with active-site residues.

- Modulates pharmacokinetics by improving water solubility and membrane permeability.

- Stability: Resists metabolic degradation compared to ester or amide analogs. SAR studies show para-methyl substitution on the phenyl ring optimizes activity .

Q. How can computational modeling predict structure-activity relationships (SAR)?

- Docking Studies : Use AutoDock Vina to simulate binding to BCL-2 (PDB: 6GL8). The sulfonamide group shows favorable interactions with Arg65 and Asp67.

- QSAR Models : Correlate Hammett σ values of substituents (e.g., nitro, methyl) with IC50 data. Meta-nitro groups increase electron-withdrawing effects, enhancing reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Compare EC50 values under standardized assays (e.g., MTT for cytotoxicity).

- Metabolic Profiling : Use LC-MS to identify active metabolites interfering with in vitro results.

- Control Experiments : Test against isogenic cell lines to rule off-target effects .

Methodological Notes

- Crystallographic Data : Deposit .cif files in the Cambridge Structural Database (CSD) for reproducibility .

- Synthetic Reproducibility : Report yields alongside reaction scales (e.g., 80% at 10 mmol scale vs. 65% at 100 mmol) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.